![molecular formula C23H20N2O4S B307043 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DMNT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMNT belongs to the class of imidazolidinone derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone exerts its biological activities by modulating various signaling pathways. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to enhance the immune response by increasing the production of interferon and activating natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to exhibit potent biological activities at low concentrations. However, 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone also has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One area of research is to further elucidate the mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. This will help to better understand how 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone exerts its biological activities and may lead to the development of more potent derivatives. Another area of research is to investigate the potential of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research can focus on improving the synthesis method of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone to increase yield and purity.
Conclusion:
In conclusion, 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has been extensively studied for its potential therapeutic properties. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments, but also has some limitations. Future research can focus on further elucidating the mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, investigating its potential as a therapeutic agent, and improving its synthesis method.
Synthesemethoden
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,7-dimethoxynaphthalene with 4-methoxybenzaldehyde to form the Schiff base. This is followed by the reaction of the Schiff base with thiourea to form the imidazolidinone ring. The final step involves the oxidation of the thioether group to form the thioxo group. The overall yield of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
Eigenschaften
Produktname |
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C23H20N2O4S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H20N2O4S/c1-27-16-9-6-15(7-10-16)25-22(26)20(24-23(25)30)13-19-18-12-17(28-2)8-4-14(18)5-11-21(19)29-3/h4-13H,1-3H3,(H,24,30)/b20-13- |
InChI-Schlüssel |
AOVAYKANECFIQW-MOSHPQCFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC4=C3C=C(C=C4)OC)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



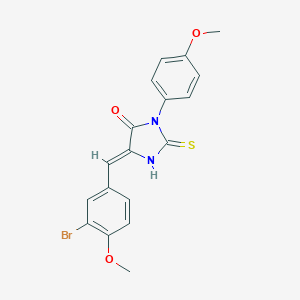
![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306962.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306964.png)
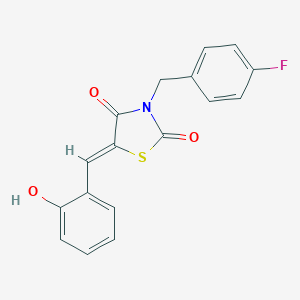
![3-({5-[2-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306966.png)

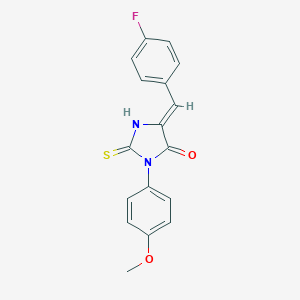
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)
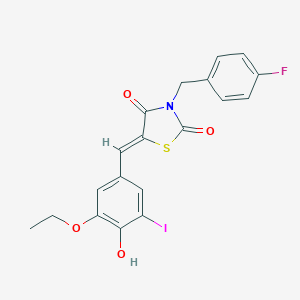
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

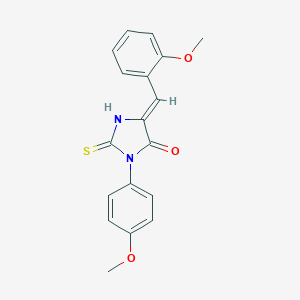
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)